molecular formula C6H8N2O2S B8771268 6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 6945-56-8

6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No. B8771268
M. Wt: 172.21 g/mol
InChI Key: GSRVGERUVCNBSG-UHFFFAOYSA-N
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Patent
US05518994

Procedure details

In 250 ml of methanol was dissolved 13.1 g of metal sodium. To the resulting methanol solution were added 25 g (0.28 mol) of N-methylthiourea and 38.5 g (0.29 mol) of dimethyl malonate, and the mixture was reacted under reflux for 3 hours. Thereafter, to the solution was added dropwise 41.3 g (0.29 mol) of methyl iodide at 10° C. or lower, and the mixture was reacted at room temperature overnight. After completion of the reaction, methanol was removed under reduced pressure, and then the residue was dissolved in water. The resulting aqueous solution was made acidic with hydrochloric acid, and crystals precipitated were filtered, washed with water and dried to obtain 42.4 g (yield: 89%) of 6-hydroxy-3-methyl-2-methylthio-4(3H)-pyrimidinone.
Quantity
41.3 g
Type
reactant
Reaction Step One
[Compound]
Name
metal
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
38.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][NH:3][C:4]([NH2:6])=[S:5].[C:7]([O:14]C)(=O)[CH2:8][C:9](OC)=[O:10].[CH3:16]I>CO>[OH:14][C:7]1[N:6]=[C:4]([S:5][CH3:16])[N:3]([CH3:2])[C:9](=[O:10])[CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
41.3 g
Type
reactant
Smiles
CI
Step Two
Name
metal
Quantity
13.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
38.5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
lower, and the mixture was reacted at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(N(C(=N1)SC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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